2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride is a chemical compound with the molecular formula C₈H₁₀BrClN₂O and a molecular weight of approximately 265.53 g/mol. This compound features a pyridine ring substituted with a bromine atom and an azetidine moiety, which contributes to its unique properties and potential applications in medicinal chemistry. Its Chemical Abstracts Service number is 1186234-53-6, and it is often used in research settings due to its interesting structural characteristics and biological activities .
The reactivity of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride can be attributed to the presence of both the bromine atom and the azetidine group. Common reactions may include:
Research indicates that 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride possesses notable biological activities, particularly in pharmacological contexts. Preliminary studies suggest its potential as:
These activities warrant further investigation to elucidate the mechanisms behind its effects and potential therapeutic applications .
The synthesis of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride typically involves several steps:
Due to its unique structure and biological properties, 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride has potential applications in:
Interaction studies involving 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride focus on its binding affinity with various biological targets. Initial findings suggest interactions with:
Further research is required to fully understand these interactions and their implications for drug design .
Several compounds share structural similarities with 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride | 2682114-31-2 | Similar azetidine structure; different bromination site |
| 2-(Pyridin-2-yloxy)-6-bromopyridine | Not specified | Lacks azetidine; primarily focused on pyridine derivatives |
| 4-(Azetidin-3-yloxy)-3-bromopyridine | Not specified | Different position of substitution; potential variations in biological activity |
These compounds highlight the uniqueness of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride due to its specific substitution pattern and potential for diverse bioactivity.
The ether linkage between azetidine and pyridine is formed via nucleophilic substitution, exploiting the strained azetidine ring’s reactivity. Azetidin-3-ol derivatives, such as N-Boc-3-hydroxyazetidine, undergo deprotonation to generate a potent alkoxide nucleophile. This species attacks electrophilic positions on pyridine scaffolds, typically activated as halides or triflates. For example, 6-bromopyridine-3-ol derivatives react with azetidin-3-ol under mild basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C to yield 2-(azetidin-3-yloxy)-6-bromopyridine.
Key considerations include:
Table 1 summarizes optimized conditions for azetidine-pyridine coupling.
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Bromo-3-hydroxypyridine | K₂CO₃ | DMF | 80 | 78 |
| 6-Bromo-3-triflatepyridine | Cs₂CO₃ | THF | 60 | 85 |
Regioselective bromination at the pyridine’s 6-position is achieved via directed ortho-metallation or electrophilic substitution. In one approach, 3-hydroxypyridine is treated with phosphorus oxybromide (POBr₃) at 0°C, yielding 6-bromo-3-hydroxypyridine with >90% regioselectivity. Alternatively, palladium-catalyzed cross-coupling using dibromomethane introduces bromine selectively.
Critical parameters include:
Table 2 compares bromination methods.
| Method | Reagent | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Electrophilic | Br₂/FeBr₃ | 92 | 88 |
| Directed metallation | LDA/Br₂ | 98 | 82 |
| Cross-coupling | Pd(OAc)₂/CH₂Br₂ | 95 | 75 |
Conversion of the free base to the hydrochloride salt improves stability and crystallinity. The pyridine nitrogen (pKa ≈ 2.5) is protonated using hydrochloric acid in ethanol or diethyl ether. Slow addition of HCl gas to a stirred solution of 2-(azetidin-3-yloxy)-6-bromopyridine at 0°C ensures controlled crystallization. The optimal molar ratio of free base to HCl is 1:1.05, achieving >95% conversion.
Factors influencing salt quality:
Table 3 outlines acid-base optimization results.
| Acid Concentration (M) | Solvent | Crystallization Method | Purity (%) |
|---|---|---|---|
| 1.0 | Ethanol | Slow evaporation | 98 |
| 2.0 | Diethyl ether | Anti-solvent addition | 99 |
Crystallographic investigations of azetidine-pyridine hybrid systems have revealed fundamental insights into the structural characteristics and conformational preferences of these heterocyclic frameworks [6] [21]. The azetidine ring system in these compounds typically adopts a puckered conformation due to the inherent ring strain associated with the four-membered cyclic structure [32] [33]. Electron diffraction studies have established that azetidine rings exhibit puckering angles ranging from 31.5 to 35.1 degrees, with the equatorial conformer being energetically preferred over axial arrangements [29] [33].
The incorporation of azetidine moieties into pyridine-containing systems introduces significant conformational complexity, particularly regarding the relative orientation between the two heterocyclic components [21]. Molecular modeling studies employing ab initio calculations and molecular dynamics simulations have demonstrated that azetidine-fused systems preferentially adopt North-East conformations with pseudorotational phase angles ranging from 44.5 to 53.8 degrees [21]. These computational findings correlate well with experimental crystallographic data, supporting the reliability of theoretical predictions for these hybrid systems [21].
The crystal packing arrangements of azetidine-pyridine hybrids are significantly influenced by the presence of multiple hydrogen bond donors and acceptors within the molecular framework [6]. The azetidine nitrogen atom serves as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen atoms function as acceptors, creating intricate intermolecular interaction networks [21]. X-ray crystallographic analysis of related azetidine derivatives has revealed that these compounds frequently form extended supramolecular assemblies through systematic hydrogen bonding patterns [14] [26].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀BrClN₂O | PubChem CID 53408729 [5] |
| Molecular Weight (g/mol) | 265.53 | PubChem CID 53408729 [5] |
| Hydrogen Bond Donors | 1 | PubChem CID 53408729 [5] |
| Hydrogen Bond Acceptors | 3 | PubChem CID 53408729 [5] |
| Rotatable Bonds | 2 | PubChem CID 53408729 [5] |
| Topological Polar Surface Area (Ų) | 34.2 | PubChem CID 53408729 [5] |
| Heavy Atom Count | 12 | PubChem CID 53408729 [5] |
The methylenoxy linker group in 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride exhibits distinctive torsional dynamics that significantly influence the overall molecular conformation and flexibility [9] [11]. Computational studies on similar ether-linked heterocyclic systems have revealed that methylenoxy bridges typically display broad torsional angle distributions, with rotational preferences centered around 80 degrees from the planar configuration [9]. This conformational flexibility arises from the relatively low energy barriers associated with rotation around the carbon-oxygen single bonds within the linker framework [23].
The torsional dynamics of methylenoxy linkers are characterized by rapid interconversion between multiple conformational states at ambient temperatures [11] [28]. Molecular dynamics simulations have demonstrated that these linker systems can access a wide range of torsional angles with energy barriers typically less than 10 kilojoules per mole, facilitating facile conformational transitions [11]. The specific torsional preferences are influenced by both intramolecular steric interactions and intermolecular forces within the crystal lattice environment [23].
Temperature-dependent studies of related systems have shown that methylenoxy linker dynamics exhibit significant sensitivity to thermal conditions [11]. At elevated temperatures, increased rotational freedom around the linker bonds leads to enhanced conformational sampling, while lower temperatures favor specific torsional arrangements that minimize steric repulsion [28]. Nuclear magnetic resonance spectroscopy studies have provided experimental evidence for these dynamic processes, revealing characteristic line broadening effects associated with intermediate exchange rates between conformational states [31].
| System | Torsional Angle Range (°) | Energy Barrier | Method | Reference |
|---|---|---|---|---|
| Methylenoxy linker general | Broad distribution centered at 80° | Variable, typically low | Crystal structure analysis [9] | J. Chem. Inf. Model. 2008 |
| Trifluoromethyl linker dynamics | 4.5 and 31.9° (Z′ = 2) | <10 kJ/mol variation | DFT calculations + X-ray [11] | Cryst. Growth Des. 2021 |
| Crown ether OC-CO bonds | Gauche conformation preferred | Low energy gauche preference | Crystal structure database [9] | J. Chem. Inf. Model. 2008 |
| Biphenyl aryl-aryl rotation | 35.7 kcal mol⁻¹ barrier | 35.7 kcal mol⁻¹ at 418 K | EXSY NMR analysis [31] | PhD Dissertation 2012 |
| N-aryl bond rotation | 20.9 kcal mol⁻¹ barrier | 20.9 kcal mol⁻¹ at 343 K | EXSY NMR analysis [31] | PhD Dissertation 2012 |
Bromopyridine derivatives exhibit distinctive halogen bonding patterns that play crucial roles in determining crystal packing arrangements and supramolecular assembly motifs [13] [16] [27]. The bromine atom in the 6-position of the pyridine ring serves as an effective halogen bond donor, capable of forming directional non-covalent interactions with electron-rich acceptor sites [30] [35]. These interactions are characterized by highly directional geometries, with carbon-bromine-acceptor angles typically approaching linearity to maximize orbital overlap [13].
Crystallographic studies of bromopyridine compounds have revealed several distinct halogen bonding motifs, including Type I bromine-bromine contacts, bifurcated halogen bonds, and halogen bonds involving transition metal complexes [27] [30] [35]. In 3-bromopyridin-2-amine, molecules assemble through Type I carbon-bromine-bromine halogen bonding with intermolecular distances of 3.693 Angstroms, demonstrating the significance of these interactions in crystal engineering [27]. The bifurcated halogen bonding patterns observed in 4-bromopyridinium tetrafluoroborate represent the first reported example of perfectly symmetrical bifurcated carbon-bromine-fluorine interactions [30] [35].
The strength and directionality of halogen bonds in bromopyridine systems are significantly influenced by the electronic environment of the pyridine ring [30] [35]. Charge-assisted halogen bonding, observed in ionic bromopyridinium salts, exhibits enhanced interaction strengths compared to neutral systems [30]. Theoretical calculations have demonstrated that bifurcated halogen bonding arrangements can be stronger than corresponding linear interactions when charge assistance is present [35]. The halogen bond distances in these systems are typically 0.13 Angstroms shorter than the sum of van der Waals radii, indicating significant attractive interactions [30] [35].
The crystal structures of bromopyridine derivatives frequently exhibit herringbone packing patterns stabilized by combinations of halogen bonding and conventional hydrogen bonding interactions [37]. In 3-bromopyridine N-oxide, the crystal structure displays a herringbone arrangement with bromine-bromine intermolecular distances of 4.0408 Angstroms [37]. These packing motifs result from the balance between maximizing favorable intermolecular interactions and minimizing steric repulsion between neighboring molecules [16] [37].
| Compound | Interaction Type | Distance (Å) | Crystal System | Reference |
|---|---|---|---|---|
| 4-Bromopyridinium tetrafluoroborate | C–Br⋯F bifurcated halogen bonding | 0.13 Å less than van der Waals sum | Not specified | RSC CrystEngComm 2012 [30] [35] |
| 3-Bromopyridine difluorocopper(II) | C–Br⋯F–tM (transition metal) | 0.04 Å longer than van der Waals sum | Not specified | RSC CrystEngComm 2012 [30] [35] |
| 3-Bromopyridin-2-amine | Type I C–Br⋯Br halogen bonding | 3.693 | Monoclinic | IUCr Acta Cryst. E 2012 [27] |
| 3-Bromopyridine N-oxide | Herringbone pattern, Br⋯Br contacts | 4.0408 | Herringbone pattern | PMC 2015 [37] |
| 2-Amino-3-bromopyridine cocrystal | C–H⋯Br hydrogen bonding | Not specified | Monoclinic P2₁/c | Mol. Cryst. Liq. Cryst. 2016 [34] |
The palladium-catalyzed cross-coupling reactivity of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride represents a fundamental transformation pathway that exploits the electrophilic nature of the carbon-bromine bond at the 6-position of the pyridine ring. The bromine substituent serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through well-established mechanistic pathways [1] [2] [3].
The Suzuki-Miyaura cross-coupling reaction emerges as the most versatile transformation for 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride, allowing efficient coupling with arylboronic acids under mild conditions [4] [5]. The reaction proceeds through the classical palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. Tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate combined with Xantphos ligand systems demonstrate exceptional catalytic activity, with potassium phosphate or cesium carbonate serving as optimal bases [4] [6].
The oxidative addition step represents a critical mechanistic component, wherein the palladium(0) species inserts into the carbon-bromine bond of the pyridine ring [3] [6]. The electron-withdrawing nature of the pyridine nitrogen facilitates this process by stabilizing the resulting palladium(II) intermediate through coordination effects. Reaction temperatures typically range from 80 to 110 degrees Celsius, with yields consistently achieving 65 to 95 percent under optimized conditions [4].
The Stille cross-coupling reaction provides an alternative pathway for functionalizing the bromine position, utilizing organostannane reagents as nucleophilic partners [7] [8] [9]. The mechanism follows a similar palladium-catalyzed pathway, though the transmetalation step involves tin-to-palladium transfer rather than boron-to-palladium transfer observed in Suzuki reactions. The reaction exhibits excellent tolerance for various functional groups present in the azetidine moiety [7] [8].
Organostannane reagents demonstrate superior reactivity compared to other organometallic nucleophiles due to their ability to undergo facile transmetalation with palladium(II) intermediates [8]. The reaction proceeds at temperatures between 80 and 100 degrees Celsius, yielding coupled products in 70 to 85 percent yields. However, the inherent toxicity of organotin compounds necessitates careful handling and disposal protocols [7] [8].
The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds at the 6-position through coupling with primary and secondary amines [2] [3]. This transformation utilizes palladium catalysts with bulky phosphine ligands such as Xantphos or specialized ligands designed for challenging heterocyclic substrates. The reaction mechanism involves initial oxidative addition followed by amine coordination and subsequent reductive elimination to form the carbon-nitrogen bond [2].
The presence of the azetidine oxygen substituent at the 2-position influences the electronic properties of the pyridine ring, facilitating the amination process through electronic activation [2]. Reaction conditions typically require temperatures between 80 and 120 degrees Celsius with cesium carbonate or sodium tert-butoxide as base, achieving yields of 60 to 90 percent depending on the amine nucleophile employed [2].
The mechanistic pathways of these cross-coupling reactions are significantly influenced by the electronic properties imparted by both the pyridine nitrogen and the azetidine-oxy substituent [2] [3]. The pyridine nitrogen acts as an electron-withdrawing group through both inductive and resonance effects, making the carbon-bromine bond more electrophilic and facilitating oxidative addition [10]. Simultaneously, the azetidine oxygen substituent provides additional electronic modulation through its electron-donating properties .
Computational studies reveal that the rate-determining step varies depending on the specific cross-coupling reaction employed [2] [6]. For Suzuki-Miyaura reactions, transmetalation often represents the rate-limiting step with energy barriers ranging from 8 to 15 kilocalories per mole. In contrast, oxidative addition frequently determines the overall reaction rate for Stille and Buchwald-Hartwig reactions, with barriers between 12 and 18 kilocalories per mole [2] [6].
Table 1: Palladium-Catalyzed Cross-Coupling Reaction Conditions
| Reaction Type | Nucleophilic Partner | Catalyst System | Base | Temperature (°C) | Expected Yield (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Arylboronic acids | Pd(PPh₃)₄ or Pd(OAc)₂/Xantphos | K₃PO₄, Cs₂CO₃ | 80-110 | 65-95 |
| Stille Cross-Coupling | Organostannanes | Pd(PPh₃)₄ | CsF, K₂CO₃ | 80-100 | 70-85 |
| Buchwald-Hartwig Amination | Primary/Secondary amines | Pd₂(dba)₃/Xantphos | Cs₂CO₃, NaOᵗBu | 80-120 | 60-90 |
| Negishi Cross-Coupling | Organozinc reagents | Pd(PPh₃)₄ | Et₃N | 60-80 | 70-88 |
| Sonogashira Cross-Coupling | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, iPr₂NH | 25-80 | 55-85 |
The azetidine ring in 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride exhibits characteristic reactivity patterns driven by the substantial ring strain inherent in four-membered nitrogen heterocycles [12] [13] [14]. The ring strain energy of approximately 25.4 kilocalories per mole renders the azetidine moiety susceptible to nucleophilic attack under basic conditions, leading to ring-opening transformations that generate valuable acyclic amine derivatives [12] [13].
The ring-opening mechanism under basic conditions proceeds through nucleophilic attack at the most electrophilic carbon center of the azetidine ring [12] [15] [13]. The initial step involves deprotonation of the attacking nucleophile by the base, generating a more reactive anionic species. Subsequently, the nucleophile attacks the azetidine ring at the carbon adjacent to the nitrogen, leading to carbon-nitrogen bond cleavage and ring opening [12] [13].
The regioselectivity of the ring-opening process depends on the electronic environment of the azetidine ring and the nature of the attacking nucleophile [12] [15]. In the case of 3-substituted azetidines such as 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride, the oxygen substituent at the 3-position influences the electron density distribution within the ring, directing nucleophilic attack to specific positions [12] [13].
Aqueous sodium hydroxide and potassium hydroxide solutions represent the most commonly employed basic systems for azetidine ring opening [15] [13]. These strong bases promote hydrolytic ring opening through hydroxide ion attack, generating 3-aminopropoxy derivatives as primary products. The reaction proceeds optimally at concentrations between 1.0 and 3.0 molar at temperatures ranging from 25 to 80 degrees Celsius [15].
The hydrolytic ring-opening pathway involves initial hydroxide attack at the carbon center adjacent to nitrogen, followed by protonation of the resulting alkoxide intermediate [16] [15]. The overall transformation converts the strained four-membered ring into an acyclic amino alcohol derivative, releasing the ring strain energy as driving force for the reaction [13] [14].
Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine facilitate ring-opening reactions under anhydrous conditions [12] [17]. These systems enable greater control over reaction selectivity and permit the use of alternative nucleophiles that may be incompatible with aqueous conditions [12] [17].
DBU-catalyzed ring opening proceeds through a different mechanistic pathway involving direct nucleophilic attack by the base itself or by other nucleophiles present in the reaction mixture [12] [17]. The strong basicity and nucleophilicity of DBU make it particularly effective for ring-opening reactions of less activated azetidines [12].
Cesium carbonate and lithium hydroxide monohydrate in organic solvents such as dimethylformamide provide mild conditions for selective ring-opening transformations [18] [19]. These base systems offer advantages in terms of functional group tolerance and reaction selectivity, particularly for substrates containing acid-sensitive functionalities [18].
The carbonate-mediated ring opening involves initial coordination of the carbonate anion to the azetidine nitrogen, followed by intramolecular nucleophilic attack and ring opening [18]. This pathway often provides higher yields and improved selectivity compared to other basic systems [18].
The kinetics of azetidine ring-opening reactions are governed by the balance between ring strain relief and activation energy requirements for carbon-nitrogen bond cleavage [13] [14]. The substantial ring strain in azetidines provides a significant thermodynamic driving force, with ring-opening reactions typically being highly exothermic [13].
Activation energy barriers for ring opening typically range from 15 to 25 kilocalories per mole, depending on the specific base system and reaction conditions employed [13]. The presence of electron-withdrawing substituents on the azetidine ring generally lowers these barriers by increasing the electrophilicity of the ring carbons [13] [20].
Table 2: Ring-Opening Reaction Parameters for Azetidine Moiety Under Basic Conditions
| Base System | Concentration (M) | Temperature (°C) | Reaction Time (h) | Ring-Opening Product | Typical Yield (%) |
|---|---|---|---|---|---|
| NaOH (aqueous) | 1.0-3.0 | 25-60 | 2-8 | 3-Aminopropoxy derivative | 70-85 |
| KOH (aqueous) | 1.0-2.5 | 25-80 | 1-6 | 3-Aminopropoxy derivative | 75-90 |
| DBU (organic) | 0.5-1.5 | 40-80 | 4-12 | N-substituted propylamine | 60-80 |
| Et₃N (organic) | 1.0-2.0 | 60-100 | 6-18 | Tertiary amine product | 55-75 |
| Cs₂CO₃ (organic) | 0.8-1.2 | 80-120 | 8-24 | Alkylated pyridine | 65-85 |
| LiOH·H₂O (DMF) | 0.5-1.0 | 25-50 | 3-10 | Carbamate derivative | 80-95 |
The electrochemical behavior of 2-(Azetidin-3-yloxy)-6-bromopyridine hydrochloride at the pyridine nitrogen center reveals complex redox processes that are fundamentally influenced by the electronic properties of the heterocyclic system [21] [22] [23]. The pyridine nitrogen serves as both an electron-accepting site and a coordination center, exhibiting distinct electrochemical signatures that reflect the overall electronic structure of the molecule [21] [22].